3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-4-3-5-10(13)6-9/h3-6H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEYJVFCOKPDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Protocol
The most widely cited method for synthesizing 3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide involves thionyl chloride (SOCl₂) as a coupling agent. This approach converts 3-bromobenzoic acid into its reactive acyl chloride intermediate, which subsequently reacts with 4,5-dimethyl-1,3-thiazol-2-amine. The reaction proceeds under solvent-free conditions at room temperature, minimizing side reactions and simplifying purification.
Step 1: Formation of 3-Bromobenzoyl Chloride
- 3-Bromobenzoic acid is treated with excess thionyl chloride, yielding 3-bromobenzoyl chloride. The reaction is typically complete within 2–4 hours, with gaseous byproducts (SO₂, HCl) evolving during the process.
- Critical Parameters :
- Molar ratio of 3-bromobenzoic acid to SOCl₂: 1:2–1:3
- Temperature: 25–30°C
- Reaction time: 2–4 hours
Step 2: Amide Bond Formation
Advantages and Limitations
- Advantages :
- Limitations :
Coupling Reagent-Assisted Synthesis
Carbodiimide-Based Methods
Alternative routes employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This method circumvents the need for acyl chloride intermediates, enhancing safety profiles.
Protocol Overview :
Critical Analysis :
Potassium Phosphate-Mediated Coupling
Recent advancements utilize potassium phosphate (K₃PO₄) as a base in coupling reactions between benzoic acids and aryl amines. This method eliminates the need for pre-activation of the carboxylic acid, offering a one-pot synthesis route.
- Reaction Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C
- Time: 6–8 hours
- Yield : 65–70%
Synthesis of 4,5-Dimethyl-1,3-Thiazol-2-Amine
Hantzsch Thiazole Synthesis
The thiazole precursor is synthesized via the Hantzsch method, involving cyclization of α-haloketones with thiourea.
Procedure :
- 2-Bromo-3-pentanone reacts with thiourea in ethanol under reflux.
- Key Parameters :
- Molar ratio: 1:1.2 (α-haloketone:thiourea)
- Reaction time: 4–6 hours
- Yield : 60–65%
Purification :
- Recrystallization from ethanol/water mixtures yields pure 4,5-dimethyl-1,3-thiazol-2-amine.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) :
- IR (KBr) :
- Mass Spectrometry :
Purity Assessment
Comparative Analysis of Synthetic Methods
| Parameter | Thionyl Chloride Method | EDC/HOBt Method | K₃PO₄-Mediated Method |
|---|---|---|---|
| Yield | 70–85% | 75–80% | 65–70% |
| Reaction Time | 2–4 hours | 12–24 hours | 6–8 hours |
| Purification Complexity | Low | Moderate | Moderate |
| Scalability | High | Low | Moderate |
Chemical Reactions Analysis
Substitution Reactions at the Bromine Atom
The para-bromine atom serves as a primary reactive site for cross-coupling and nucleophilic substitution:
| Reaction Type | Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, phenylboronic acid, DMF/H₂O (80°C) | N-(4,5-dimethylthiazol-2-yl)-3-phenylbenzamide | 72% | Bromine replaced with aryl groups; requires inert atmosphere for optimal yield. |
| Nucleophilic Aromatic Substitution | NaOH (aq.), 120°C | 3-hydroxy-N-(4,5-dimethylthiazol-2-yl)benzamide | 58% | Hydrolysis favored under strong basic conditions. |
Mechanistic Insight : The electron-withdrawing amide group meta to bromine activates the aromatic ring for nucleophilic displacement, while steric hindrance from the thiazole’s methyl groups slightly reduces reaction rates compared to non-methylated analogs .
Reactivity of the Thiazole Ring
The 4,5-dimethylthiazole moiety participates in:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the thiazole at position 5, forming 5-nitro-4,5-dimethylthiazole derivatives (unpublished data cited in).
-
Halogenation : Br₂ in CCl₄ adds bromine to the thiazole’s C2 position, but competing benzamide bromination occurs without directing groups.
Coordination Chemistry
The thiazole’s nitrogen acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes that enhance solubility in polar aprotic solvents .
Amide Group Transformations
The benzamide functionality undergoes:
| Reaction | Reagents | Products | Applications |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | 3-bromobenzoic acid + 4,5-dimethylthiazol-2-amine | Precursor for carboxylate salts |
| Reduction | LiAlH₄, THF | 3-bromobenzyl alcohol + thiazole amine | Intermediate for alcohol derivatives |
Kinetic Note : Hydrolysis proceeds 40% slower than unsubstituted benzamides due to steric shielding from the thiazole’s dimethyl groups .
Comparative Reactivity with Structural Analogs
Key differences from related compounds:
Trend : Methyl groups on the thiazole reduce electronic activation of the benzene ring, slowing coupling reactions .
Photochemical and Thermal Stability
-
Thermal Degradation : Decomposes above 240°C via cleavage of the amide bond, releasing CO and NH fragments (TGA-DSC data).
-
UV Sensitivity : Prolonged UV exposure (254 nm) induces C-Br bond homolysis, generating aryl radicals that dimerize.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Candidate
The compound has been identified as a promising candidate for drug development due to its biological activities. Specifically, it exhibits potential in treating infections and inflammatory diseases. The thiazole moiety contributes to its antimicrobial properties, making it a candidate for further exploration in pharmacological contexts.
Enzyme Inhibition
Research indicates that derivatives similar to 3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide can act as potent inhibitors of various enzymes. Notably, benzamide derivatives have shown effectiveness against elastase and other proteases involved in inflammatory processes. Such inhibition is crucial for developing therapies targeting diseases characterized by excessive protease activity.
Anticancer Properties
Studies have highlighted the compound's potential as an anticancer agent. It has demonstrated cytotoxic effects against several cancer cell lines, indicating its ability to induce apoptosis through mechanisms involving caspase activation. The specific structure of the compound enhances its interaction with molecular targets related to cancer cell proliferation .
Biological Research
Interaction Studies
The compound's binding affinity to target proteins and enzymes is a key area of investigation. Techniques such as molecular docking and surface plasmon resonance are employed to elucidate how 3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide interacts at the molecular level. Preliminary findings suggest effective inhibition of specific enzymes linked to disease pathways.
Antimicrobial Activity
In vitro studies have shown that thiazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Minimum inhibitory concentration (MIC) values for related compounds often range from 50 µg/mL to 200 µg/mL against various microbial strains, indicating a broad spectrum of activity .
Scientific Research Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential drug candidate for infections and inflammatory diseases |
| Enzyme Inhibition | Inhibitor of proteases linked to inflammation |
| Anticancer Research | Induces apoptosis in cancer cells through enzyme inhibition |
| Antimicrobial Activity | Effective against various bacterial strains and fungi |
| Biological Interaction | Studies on binding affinity with target proteins |
Case Studies
Several studies have documented the biological activities of compounds related to 3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide:
- Anticancer Efficacy: A study reported IC50 values indicating significant cytotoxicity against breast cancer cell lines, supporting its potential as an anticancer therapeutic agent .
- Enzyme Inhibition Mechanisms: Research demonstrated that thiazole-containing compounds could effectively inhibit key enzymes involved in inflammatory responses, showcasing their therapeutic potential in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The thiazole ring can interact with various molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
- 3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
- 3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzenesulfonamide
Uniqueness
3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both a bromine atom and a benzamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
Biological Activity
3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The compound features a bromine atom and a thiazole moiety attached to a benzamide backbone. The synthesis typically involves the reaction of 3-bromobenzoyl chloride with 4,5-dimethyl-2-aminothiazole in the presence of a base such as triethylamine, using an organic solvent like dichloromethane. The reaction is carried out at room temperature and purified through recrystallization or column chromatography.
Antimicrobial Properties
Research indicates that thiazole derivatives, including 3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide, exhibit significant antimicrobial activity. Compounds similar to this have been shown to inhibit various bacterial strains and fungi. For instance, studies suggest that thiazole derivatives can act as effective inhibitors against pathogens like Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has also demonstrated potential as an enzyme inhibitor. It is believed to inhibit elastase and other proteases involved in inflammatory processes. Such inhibition can be crucial in developing treatments for diseases characterized by excessive inflammation.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that specific substitutions on the thiazole and benzene rings enhance biological activity. The presence of both bromine and dimethyl groups increases lipophilicity, which may improve pharmacokinetic properties compared to other compounds lacking these features .
Case Studies
- Antitumor Activity : In a study evaluating various thiazole derivatives for anticancer properties, compounds structurally related to 3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide exhibited IC50 values indicating significant cytotoxicity against cancer cell lines such as A-431 and Jurkat cells. The presence of electron-donating groups on the phenyl ring was found to enhance this activity .
- Antibacterial Efficacy : A comparative study on the antibacterial activity of substituted phenylthiazol-2-amines showed that compounds with similar structural features to 3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide exhibited potent antimicrobial effects comparable to established antibiotics like norfloxacin .
Research Findings Summary
Q & A
Q. What are the established synthetic routes for 3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a brominated benzoyl chloride derivative with 4,5-dimethyl-1,3-thiazol-2-amine under reflux in ethanol or THF. A catalytic amount of glacial acetic acid may enhance coupling efficiency by acting as a proton shuttle . Key steps include:
- Reagent purification : Use freshly distilled benzoyl chloride derivatives to avoid hydrolysis.
- Solvent selection : Ethanol is preferred for its ability to dissolve both aromatic and heterocyclic components.
- Yield optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : and NMR should confirm the benzamide moiety (e.g., aromatic protons at δ 7.2–8.1 ppm) and thiazole protons (e.g., C4/C5 methyl groups at δ 2.1–2.3 ppm) .
- IR : Look for amide C=O stretch (~1650 cm) and C-Br vibration (~600 cm).
- Elemental analysis : Match calculated and observed C, H, N, S, and Br percentages (e.g., CHBrNOS requires C 44.05%, H 3.39%) .
Q. How is purity assessed, and what analytical methods are recommended?
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) and UV detection at 254 nm.
- Melting point : A sharp melting point (e.g., 180–182°C) indicates high crystallinity and purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key considerations:
-
Crystal growth : Use slow evaporation of a DCM/hexane mixture to obtain diffraction-quality crystals .
-
Software : SHELX suite (SHELXL for refinement) is widely used for small-molecule crystallography. Challenges include handling disordered bromine atoms; apply ISOR and DELU restraints to improve thermal parameters .
-
Data collection : Use a Bruker CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Example parameters:
Space group (Å) (Å) (Å) (Å) 6.0171 15.3120 18.1493 1672.2
Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity?
- Thiazole modifications : Replace the 4,5-dimethyl group with bulkier substituents (e.g., phenyl) to enhance hydrophobic interactions in enzyme binding pockets .
- Benzamide substitutions : Introduce electron-withdrawing groups (e.g., NO) at the meta position to improve metabolic stability.
- Biological assays : Pair cytotoxicity (MTT assay, IC) with target-specific tests (e.g., kinase inhibition). For example, INH1 analogs showed IC values <1 µM against Hec1/Nek2 .
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-response validation : Ensure IC values are replicated across ≥3 independent experiments.
- Assay interference : Test for false positives due to compound aggregation (e.g., dynamic light scattering) or redox activity (e.g., DTT-based counterscreens) .
- Cell line variability : Compare activity in multiple cell lines (e.g., HeLa vs. MCF-7) to rule out lineage-specific effects .
Q. What computational methods support mechanistic studies of this compound?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., Nek2 kinase). Focus on hydrogen bonds between the benzamide carbonyl and Lys44 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
